Barium tetrafluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NSC-381864: , también conocido como 3’-Hidroxi-3,5,4’-trimetoxiestilbeno, es un compuesto sintético con una fórmula molecular de C17H18O4. Es un derivado del estilbeno, un compuesto conocido por sus diversas actividades biológicas. NSC-381864 ha sido estudiado por sus potenciales aplicaciones terapéuticas, particularmente en los campos de la investigación del cáncer y la neuroprotección.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de NSC-381864 típicamente involucra los siguientes pasos:

Materiales de Partida: La síntesis comienza con 3,5-dimetoxi-benzaldehído y ácido 3,5-dimetoxi-fenilacético, disponibles comercialmente.

Reacción de Condensación: Estos materiales de partida se someten a una reacción de condensación en presencia de una base, como hidróxido de sodio, para formar el compuesto intermedio.

Hidroxilación: El intermedio se somete luego a hidroxilación usando un agente hidroxilante adecuado, como peróxido de hidrógeno, para introducir el grupo hidroxilo en la posición deseada.

Purificación: El producto final, NSC-381864, se purifica usando técnicas como recristalización o cromatografía en columna.

Métodos de Producción Industrial

La producción industrial de NSC-381864 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Los métodos industriales también pueden incluir el uso de reactores automatizados y sistemas de flujo continuo para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Precipitation Reactions

Barium tetrafluoroborate dissociates in aqueous solutions to release Ba²⁺ and BF₄⁻ ions. The Ba²⁺ ion participates in precipitation reactions with various anions:

-

Key Insight : Barium sulfate’s extreme insolubility makes it useful in X-ray contrast agents , while barium carbonate dissolves in acetic acid or strong bases .

Coordination Chemistry

The tetrafluoroborate anion (BF₄⁻) acts as a weakly coordinating ion, enabling the formation of stable complexes with transition metals:

Example Reaction :

\text{Ba BF Fe H O 2 }→[Fe(BF₄)₂(H₂O)₄]+Ba²⁺}

-

Applications :

-

Facilitates catalysis in polymerization reactions.

-

Enhances electrochemical stability in lithium-ion batteries.

-

Balz–Schiemann Reaction

ArN BF ArF N BF

Suzuki–Miyaura Coupling

This compound-derived aryldiazonium salts act as coupling partners:

ArN BF Ar B OH Ar Ar Byproducts

Acid-Base Reactions

In acidic environments, BF₄⁻ demonstrates limited hydrolysis:

BF H O HBF OH

-

Stability: BF₄⁻ resists hydrolysis under mild conditions, making it suitable for non-aqueous electrolytes .

Thermal Decomposition

At elevated temperatures, this compound decomposes:

Ba BF BaF 2BF

Comparison with Other Tetrafluoroborates

| Compound | Solubility in Water | Key Reactivity | Applications |

|---|---|---|---|

| NaBF₄ | High | Fluorination, electrolytes | Lithium-ion batteries |

| AgBF₄ | Moderate | Halide abstraction | Organic synthesis |

| Ba(BF₄)₂ | High | Coordination, precipitation, catalysis | Polymerization, X-ray contrast |

Aplicaciones Científicas De Investigación

Materials Science

Barium tetrafluoroborate is utilized in materials science, particularly in the development of advanced materials with specific electronic and optical properties. Its role as a precursor in the synthesis of other barium-containing compounds enhances its significance:

- Dielectric Materials : Ba(BF₄)₂ is investigated for use in dielectric materials due to its high dielectric constant, which is essential for capacitors and other electronic components.

- Photonic Applications : The compound is studied for its potential use in photonic devices, where its optical properties can be exploited to create efficient light-emitting diodes (LEDs) and lasers.

Chemical Reactions and Catalysis

This compound acts as a reagent in various chemical processes:

- Fluoride Source : It provides a stable source of fluoride ions, which are crucial for reactions requiring fluorination. This property is particularly useful in organic synthesis where fluorinated compounds are desired for their biological activity and stability.

- Catalytic Applications : Research has shown that Ba(BF₄)₂ can be used as a catalyst or co-catalyst in reactions such as nucleophilic substitutions and polymerizations. For instance, it has been employed in the synthesis of fluorinated polymers, which have applications in coatings and pharmaceuticals.

Imaging Technologies

Recent studies have explored the application of this compound in imaging technologies:

- Dual-modality Imaging Agents : Barium sulfate, often used in imaging due to its radiopacity, has been combined with pigments to create dual-modality contrast agents for X-ray and photoacoustic imaging. While this application primarily involves barium sulfate, the principles can extend to other barium compounds like Ba(BF₄)₂ when considering their potential roles in enhancing imaging contrast through similar mechanisms .

Case Study 1: Mechanochemical Synthesis

A recent study investigated the mechanochemical activation of barium titanate (BaTiO₃) alongside pyrylium tetrafluoroborate for deaminative arylation reactions. The introduction of Ba(BF₄)₂ into this system enhanced the yields of desired products by providing a unique pathway for activating otherwise inert amide bonds under green chemistry principles . This approach highlights the versatility of this compound as both a reagent and an activator.

Case Study 2: Imaging Contrast Agents

In developing dual-modality contrast agents, researchers mixed barium sulfate with near-infrared (NIR-II) dyes to enhance imaging capabilities for gastrointestinal studies. Although this study focused on barium sulfate, it illustrates how barium compounds can be adapted for innovative imaging solutions . The incorporation of Ba(BF₄)₂ could further enhance these formulations by providing additional fluorine content that may improve imaging contrast.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Materials Science | Dielectric materials, photonic devices | High dielectric constant, optical properties |

| Chemical Reactions | Fluoride source, catalytic applications | Stable fluoride source, enhances reaction efficiency |

| Imaging Technologies | Contrast agents for X-ray and photoacoustic imaging | Improved imaging contrast |

Mecanismo De Acción

El mecanismo de acción de NSC-381864 involucra su interacción con objetivos moleculares y vías específicas:

Objetivos Moleculares: NSC-381864 se dirige a enzimas como la quinona reductasa 2 (NQO2), que juega un papel en las vías de desintoxicación.

Vías Involucradas: El compuesto influye en las vías relacionadas con el estrés oxidativo y la apoptosis, lo que lleva a la inhibición del crecimiento de las células cancerosas.

Comparación Con Compuestos Similares

NSC-381864 se puede comparar con otros derivados de estilbeno, como el resveratrol y el pterostilbeno:

Resveratrol: Conocido por sus propiedades antioxidantes y antiinflamatorias. A diferencia de NSC-381864, el resveratrol es de origen natural y se encuentra en las uvas y el vino tinto.

Pterostilbeno: Similar al resveratrol pero con mejor biodisponibilidad. También exhibe propiedades antioxidantes y anticancerígenas.

Características Únicas de NSC-381864

Origen Sintético: A diferencia del resveratrol y el pterostilbeno, NSC-381864 es un compuesto totalmente sintético.

Especificidad: Tiene una estructura única que permite interacciones específicas con objetivos moleculares como NQO2.

Compuestos Similares

- Resveratrol

- Pterostilbeno

- Oxiresveratrol

NSC-381864 destaca por su naturaleza sintética y sus actividades biológicas específicas, lo que lo convierte en un compuesto valioso para la investigación científica y las potenciales aplicaciones terapéuticas.

Propiedades

Número CAS |

13862-62-9 |

|---|---|

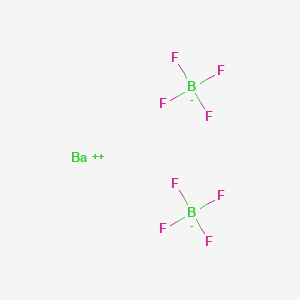

Fórmula molecular |

B2BaF8 |

Peso molecular |

310.9 g/mol |

Nombre IUPAC |

barium(2+);ditetrafluoroborate |

InChI |

InChI=1S/2BF4.Ba/c2*2-1(3,4)5;/q2*-1;+2 |

Clave InChI |

XKIOEQAEFAWTOM-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |

SMILES canónico |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |

Key on ui other cas no. |

13862-62-9 |

Sinónimos |

Barium tetrafluoroborate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.